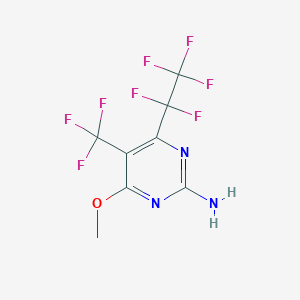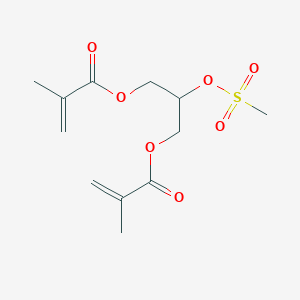
5-Methyl-2,4-thiazolediamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2,4-thiazolediamine hydrochloride (5MTDH) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 183.63 g/mol and a melting point of 224-226 °C. It is a versatile compound that can be used in a variety of laboratory experiments and has a variety of biochemical and physiological effects.
科学的研究の応用
5-Methyl-2,4-thiazolediamine hydrochloride has numerous scientific research applications. It is used in the synthesis of a variety of compounds, such as chiral compounds, heterocycles, and polymers. It is also used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics. This compound is also used as a reagent in the synthesis of metal complexes and as a catalyst in certain organic reactions.
作用機序
The mechanism of action of 5-Methyl-2,4-thiazolediamine hydrochloride is not completely understood. It is believed that the hydrochloride group of the compound binds to the metal ions in the metal complexes, forming a coordination complex. This coordination complex is believed to be responsible for the catalytic activity of this compound in certain organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can act as an inhibitor of certain enzymes, such as DNA polymerase, and can affect the metabolism of certain drugs. It is also known that this compound can act as an antioxidant and can inhibit the growth of certain bacteria.
実験室実験の利点と制限
The main advantage of using 5-Methyl-2,4-thiazolediamine hydrochloride in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, as well as in the synthesis of pharmaceuticals. It is also relatively inexpensive and easy to obtain. However, the use of this compound in laboratory experiments is limited by its potential toxicity. It is important to use the compound in a well-ventilated area and with proper safety precautions.
将来の方向性
The use of 5-Methyl-2,4-thiazolediamine hydrochloride in scientific research is still in its infancy, and there are a number of potential future directions for research. These include further research into the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient and selective catalysts for organic reactions. Finally, research into the potential toxicity of this compound could lead to the development of safer and more effective laboratory protocols.
合成法
5-Methyl-2,4-thiazolediamine hydrochloride can be synthesized by the reaction of 2-amino-4-methylthiazole and hydrochloric acid. The reaction is carried out in a mixture of ethanol and water at a temperature of 70-80 °C. The reaction is complete when the product is a white crystalline solid. The yield of the reaction is usually high (>90%).
特性
IUPAC Name |
5-methyl-1,3-thiazole-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-2-3(5)7-4(6)8-2;/h5H2,1H3,(H2,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVZVKHKIWMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)









![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)
